molecular formula C20H25N3O7S2 B12469320 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No.: B12469320
M. Wt: 483.6 g/mol
InChI Key: FNKPCHAEGOGKSR-UHFFFAOYSA-N
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Description

4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound with a variety of functional groups, including methoxy, methylsulfonyl, morpholinylcarbonyl, and benzenesulfonamide

Preparation Methods

The synthesis of 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the methoxybenzenesulfonamide core: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the methylsulfonyl group: This step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base.

    Attachment of the morpholinylcarbonyl group: This can be done by reacting the intermediate with morpholine and a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamide and morpholine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine ring can enhance binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and morpholine-containing molecules. Compared to these compounds, 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is unique due to its combination of functional groups, which can provide enhanced biological activity and specificity. Some similar compounds include:

  • 4-methoxybenzenesulfonamide
  • N-(morpholin-4-ylcarbonyl)benzenesulfonamide
  • N-(methylsulfonyl)aniline

These compounds share some structural features but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C20H25N3O7S2

Molecular Weight

483.6 g/mol

IUPAC Name

4-methoxy-N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C20H25N3O7S2/c1-22(31(3,25)26)16-6-4-5-15(13-16)21-32(27,28)17-7-8-19(29-2)18(14-17)20(24)23-9-11-30-12-10-23/h4-8,13-14,21H,9-12H2,1-3H3

InChI Key

FNKPCHAEGOGKSR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3)S(=O)(=O)C

Origin of Product

United States

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